3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline
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Overview
Description
3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline is an organic compound with the molecular formula C13H10IN3. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities. The presence of an iodine atom at the 6-position of the imidazo[1,2-a]pyridine ring and an aniline group at the 3-position makes this compound unique and potentially useful in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline typically involves the cyclization of 2-aminopyridine with an appropriate halogenated ketone, followed by iodination. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. The cyclization to form the imidazo[1,2-a]pyridine ring is promoted by the addition of tert-butyl hydroperoxide (TBHP) and iodine (I2) in toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The aniline group can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure makes it a potential candidate for studying biological pathways and interactions.
Medicine: It may have potential therapeutic applications due to its structural similarity to other biologically active imidazo[1,2-a]pyridine derivatives.
Mechanism of Action
The mechanism of action of 3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline is not well-documented. based on its structure, it is likely to interact with various molecular targets and pathways. The imidazo[1,2-a]pyridine ring system is known to interact with enzymes and receptors, potentially modulating their activity. The iodine atom may also play a role in the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-a]pyridin-2-yl)aniline: Similar structure but with a bromine atom instead of iodine.
3-Chloroimidazo[1,2-a]pyridin-2-yl)aniline: Similar structure but with a chlorine atom instead of iodine.
3-Fluoroimidazo[1,2-a]pyridin-2-yl)aniline: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline makes it unique compared to its halogenated analogs. Iodine is larger and more polarizable than other halogens, which can influence the compound’s reactivity, binding affinity, and overall biological activity .
Properties
IUPAC Name |
3-(6-iodoimidazo[1,2-a]pyridin-2-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN3/c14-10-4-5-13-16-12(8-17(13)7-10)9-2-1-3-11(15)6-9/h1-8H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDTWKXEIVZCKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN3C=C(C=CC3=N2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363132 |
Source
|
Record name | 3-(6-iodoimidazo[1,2-a]pyridin-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866018-05-5 |
Source
|
Record name | 3-(6-iodoimidazo[1,2-a]pyridin-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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